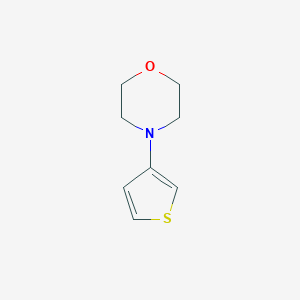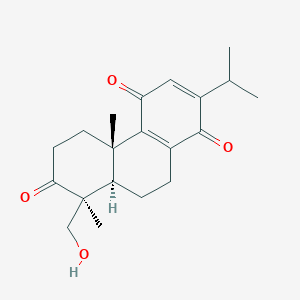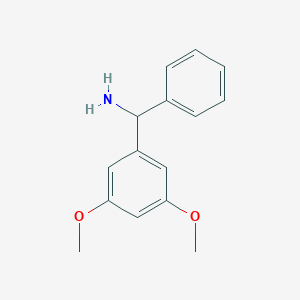
Phosphine, bis(trimethylsilyl)-
概要
説明
Phosphine, bis(trimethylsilyl)- is an organophosphorus compound . It is a colorless liquid that ignites in air and hydrolyses readily .
Synthesis Analysis
The synthesis of tertiary phosphines, such as Phosphine, bis(trimethylsilyl)-, has been a topic of research. Various synthetic approaches have been used, including the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . There are also video tutorials available online that illustrate the synthesis process .Molecular Structure Analysis
The molecular formula of Phosphine, bis(trimethylsilyl)- is C6H19PSi2 . The average mass is 210.359 Da and the monoisotopic mass is 210.066116 Da .Chemical Reactions Analysis
Phosphine, bis(trimethylsilyl)- is known to hydrolyze to give phosphine . It also reacts with certain acyl chlorides to give phosphaalkynes . Another reaction involves bis(trimethylsiloxy)phosphine with trimethylallylsilane .Physical And Chemical Properties Analysis
Phosphine, bis(trimethylsilyl)- is a colorless liquid that ignites in air and hydrolyses readily . More detailed physical and chemical properties would require specific experimental data.科学的研究の応用
Oxidation and Synthetic Applications
Bis(trimethylsilyl)peroxide is known for oxidizing phosphines to oxyphosphoryl derivatives, retaining the configuration at the phosphorus atom. This process is highly useful for synthetic applications due to its high yields and stereoselectivities (Wozniak, Kowalski, & Chojnowski, 1985).
Formation of Cyclic Carboxylic Monophosphides
Bis(trimethylsilyl)phosphines react with di-acid chlorides or acid anhydrides to produce cyclic carboxylic monophosphides. These compounds feature phosphorus-containing rings of various sizes and exhibit interesting reaction chemistry (Barron, Hall, & Cowley, 1987).
Preparation of Element Phosphorus Compounds
Tris(trimethylsilyl)phosphine and its derivative, lithium bis(trimethylsilyl)phosphide, are significant reagents for creating compounds with single or multiple element-phosphorus bonds. They react with various electrophiles, showing versatility in compound preparation (Becker et al., 2007).
Interaction with Alkaline Earth Metals
Bis(trimethylsilyl)phosphine, when reacted with alkaline earth metals, results in observable shifts in NMR resonance and coupling constants. This interaction is crucial in understanding the bonding nature and electronic effects in organometallic chemistry (Westerhausen & Schwarz, 1993).
Reactions with Trimethylsilane
The reaction of bis(trimethylsiloxy)phosphine with trimethylsilane leads to the formation of phosphonic and phosphinic acids, demonstrating its utility in synthesizing organophosphorus compounds (Voronkov, Pestunovich, Albanov, & Kukhareva, 2009).
Phosphoranylphosphines Synthesis
Tris(trimethylsilyl)phosphine is key in synthesizing phosphoranylphosphines, highlighting its extreme reactivity and high nucleophilicity, crucial for forming unique phosphorus compounds (Popova et al., 1999).
Formation of Phosphorus Heterocycles
Bis(trimethylsilyl)methylenechlorophosphine reacts with metalated diazomethane derivatives to form phosphorus-containing heterocycles, showing its potential in synthesizing new phosphorus-based ring structures (Schnurr & Regitz, 1989).
作用機序
Safety and Hazards
Phosphine, bis(trimethylsilyl)- is considered hazardous. It is highly flammable and catches fire spontaneously if exposed to air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .
将来の方向性
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . Future research will likely continue in this direction.
特性
IUPAC Name |
bis(trimethylsilyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19PSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZUHXGURBWKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)P[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339133 | |
| Record name | Phosphine, bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15573-39-4 | |
| Record name | Bis(trimethylsilyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)
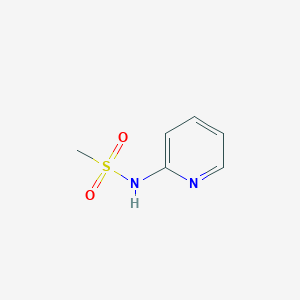

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
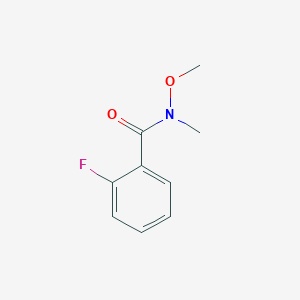



![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)

